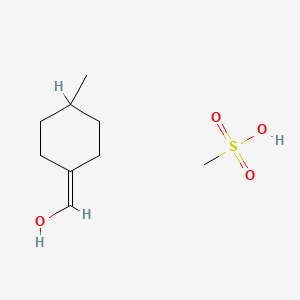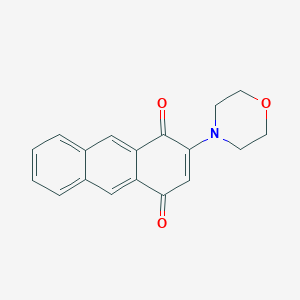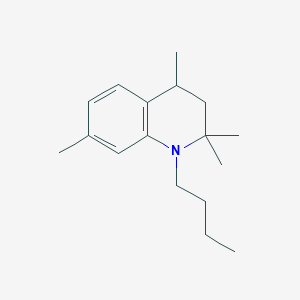![molecular formula C32H27N B14252623 [1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)- CAS No. 220322-53-2](/img/structure/B14252623.png)
[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” is a complex organic compound characterized by its biphenyl structure with amine and dimethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with amine groups under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often require specific temperatures and solvents to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
“[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(2,3-dimethylphenyl)-
- [1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(4,5-dimethylphenyl)-
Uniqueness
The uniqueness of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of “[1,1’-Biphenyl]-4-amine, N-[1,1’-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
220322-53-2 |
|---|---|
Molecular Formula |
C32H27N |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
3,4-dimethyl-N,N-bis(4-phenylphenyl)aniline |
InChI |
InChI=1S/C32H27N/c1-24-13-18-32(23-25(24)2)33(30-19-14-28(15-20-30)26-9-5-3-6-10-26)31-21-16-29(17-22-31)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI Key |
MYULKERUFZVQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
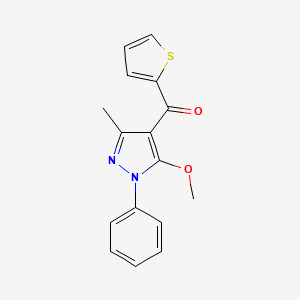
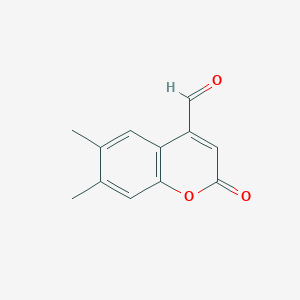
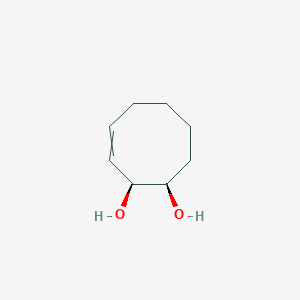
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
